

# Application Notes and Protocols for AC220 (Quizartinib) in Xenograft Mouse Models

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## Compound of Interest

Compound Name: AC220;Quizartinib

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## Introduction

AC220, also known as Quizartinib, is a potent and highly selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor.<sup>[1][2]</sup> Activating mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), are common drivers in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.<sup>[3][4]</sup> Quizartinib has demonstrated significant anti-leukemic activity in preclinical xenograft models, making it a valuable tool for AML research and drug development.<sup>[4][5]</sup> These application notes provide detailed protocols for the use of AC220 in xenograft mouse models, along with a summary of key quantitative data from relevant studies.

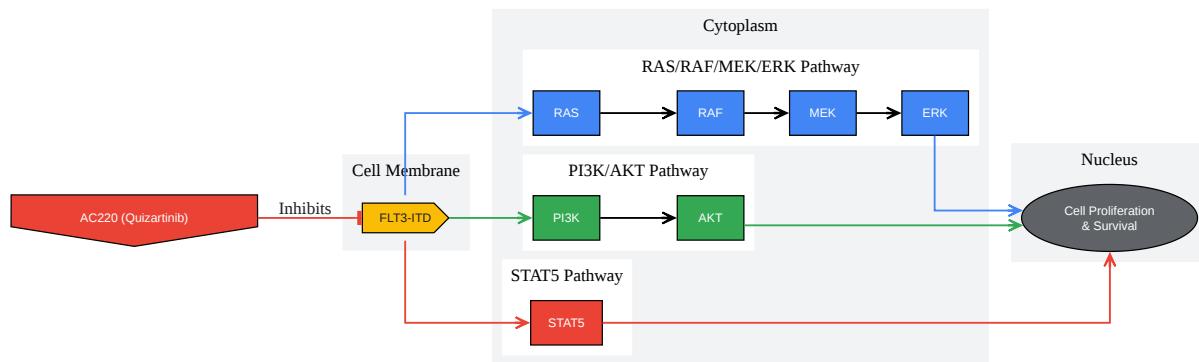
## Mechanism of Action

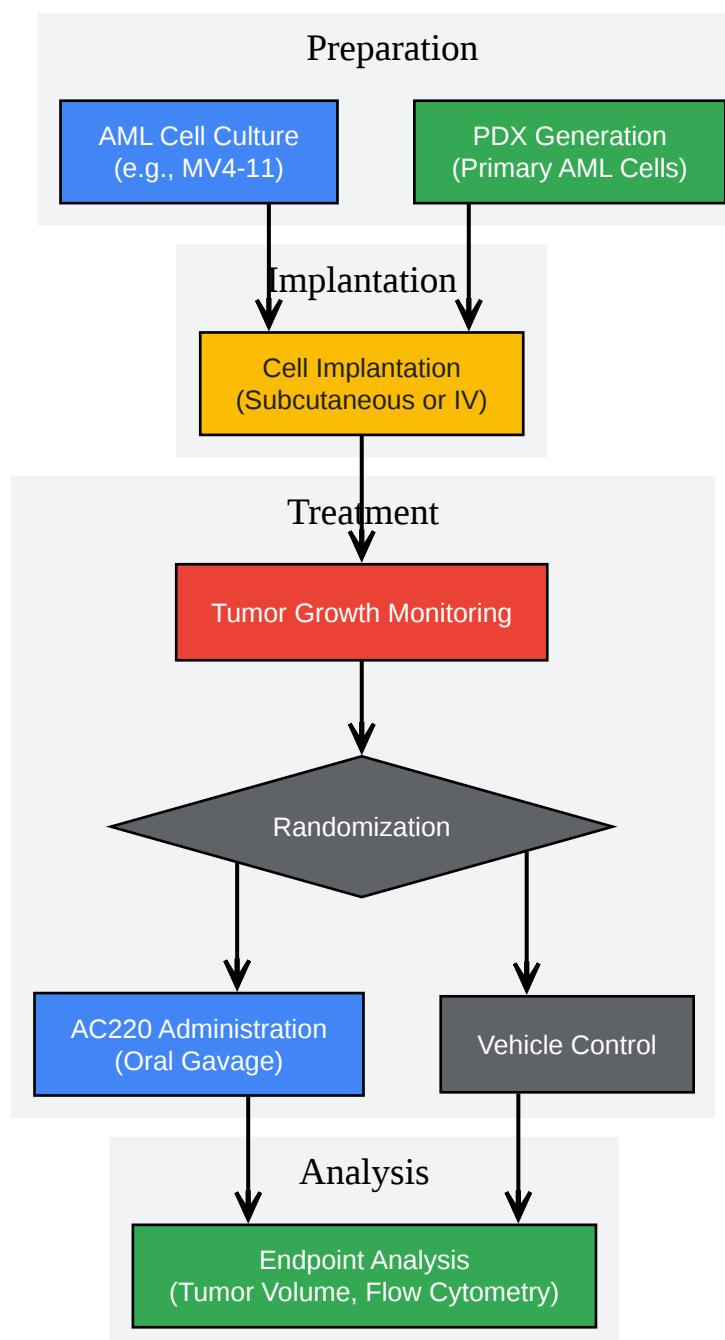
Quizartinib functions as a type II tyrosine kinase inhibitor, binding to the ATP-binding site of the FLT3 receptor.<sup>[3][6]</sup> This action prevents the autophosphorylation and subsequent activation of the receptor, thereby inhibiting downstream signaling pathways crucial for the proliferation and survival of leukemic cells.<sup>[6][7][8]</sup> The primary signaling cascades disrupted by Quizartinib include:

- RAS/RAF/MEK/ERK Pathway: Inhibition of this pathway curtails cell proliferation.<sup>[3][7]</sup>

- PI3K/AKT Pathway: Blockade of this pathway promotes apoptosis and reduces cell survival.  
[\[3\]](#)[\[7\]](#)
- STAT5 Pathway: Disruption of this pathway inhibits the transcription of genes involved in cell survival and proliferation.[\[3\]](#)[\[7\]](#)

## Signaling Pathway Diagram





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